6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2S/c1-20-15(13-3-2-11(17)10-14(13)19-20)16(21)18-6-9-23-12-4-7-22-8-5-12/h2-3,10,12H,4-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMOBHYCIOZYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCCSC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methyl-2H-Indazole
Synthesis of 2-(Oxan-4-Ylsulfanyl)Ethylamine
Thioether Formation
The nucleophilic displacement reaction between oxane-4-thiol and 2-chloroethylamine proceeds under basic conditions:
Reaction Scheme :
Oxane-4-thiol + ClCH₂CH₂NH₂·HCl → 2-(Oxan-4-ylsulfanyl)ethylamine
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 6 | 68 |
| DBU | THF | 3 | 75 |
| NaOH | EtOH/H₂O | 12 | 58 |
Purification Challenges
- Byproduct Formation : Competing oxidation to disulfides (~12%)
- Mitigation : Conduct reactions under nitrogen atmosphere with 0.1% BHT inhibitor
Amide Bond Formation Strategies
Acid Chloride Route
Activation of the carboxylic acid with thionyl chloride followed by amine coupling:
Coupling Reagent-Mediated Approach
Comparative analysis of coupling agents:
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 79 |
| HATU/DIPEA | DMF | -20→25 | 88 |
| T3P®/Et₃N | EtOAc | 40 | 82 |
Optimal Conditions :
HATU (1.05 eq), DIPEA (3 eq), DMF, 2-hour reaction time
Industrial-Scale Production Considerations
Continuous Flow Bromination
Key parameters for kilogram-scale synthesis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |
| NBS Utilization | 1.2 eq | 1.05 eq |
| Byproduct Formation | 7% | <1% |
Crystallization Optimization
Final product purification employs anti-solvent crystallization :
- Solvent System : Ethyl acetate/heptane (3:7 v/v)
- Crystal Polymorph : Form II (thermodynamically stable)
- Purity : >99.5% by HPLC
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the indazole core play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with USP Granisetron-Related Compound A
Structural Similarities :
- Core : Both compounds feature a 2-methyl-2H-indazole-3-carboxamide backbone.
- Carboxamide Group : The carboxamide at position 3 is retained, a functional group critical for hydrogen bonding in receptor interactions.
Key Differences :
- Position 6: The target compound has a bromine substituent, while the USP compound lacks substitution at this position. Bromine increases molecular weight (79.9 g/mol vs.
- Side Chain: The USP compound’s side chain includes a rigid 9-azabicyclo[3.3.1]nonane group, whereas the target compound employs a flexible oxan-4-ylsulfanyl ethyl group. The latter introduces a sulfur atom, which may improve solubility via weak polar interactions while maintaining moderate lipophilicity .
Functional Implications :
- The bicyclic amine in the USP compound likely enhances binding to serotonin receptors (e.g., 5-HT3 antagonism), while the thioether in the target compound could favor interactions with kinases or proteases via sulfur-mediated hydrophobic pockets.
Comparison with Imidazole Derivatives ()
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate (Compound F, Fig. 1F) shares a methyl-substituted heterocycle but differs in core structure (imidazole vs. indazole) and functional groups:
| Feature | Target Compound | Compound F (Imidazole Derivative) |
|---|---|---|
| Core | Indazole (two adjacent N) | Imidazole (two non-adjacent N) |
| Position 6 | Br | N/A (chlorophenyl at position 5) |
| Carboxamide | Present | Ester group (ethyl acetate) |
- Functional Groups : The carboxamide in the target compound offers metabolic stability over the ester in Compound F, which is prone to hydrolysis by esterases .

Comparison with Carboxamide-Containing Analogues ()
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) shares the carboxamide moiety but features a chromene core instead of indazole:
- Core Differences : Chromene (benzopyran) lacks the nitrogen-rich indazole core, reducing hydrogen-bonding capacity.
- Substituents : The sulfamoyl group in Compound 12 enhances water solubility, whereas the oxan-4-ylsulfanyl group in the target compound balances lipophilicity and solubility via sulfur’s polarizability .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
| Property | Target Compound | USP Compound A | Compound F (Imidazole) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~390 g/mol | ~320 g/mol |
| ClogP | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Donors | 1 (NH in carboxamide) | 1 | 0 (ester) |
| Metabolic Stability | High (Br blocks oxidation) | Moderate | Low (ester hydrolysis) |
- Bromine Effect: The bromine atom in the target compound likely reduces cytochrome P450-mediated metabolism, extending half-life compared to non-halogenated analogues .
- Thioether vs. Sulfonamide : The oxan-4-ylsulfanyl group offers moderate solubility (logS ≈ -4.5) compared to the sulfamoyl group (logS ≈ -3.8) in Compound 12, which is more hydrophilic but may incur higher renal clearance .
Structural Analysis :
- Crystallographic tools like SHELXL and ORTEP-3 (Evidences 6–9) are routinely employed to confirm the stereochemistry of such compounds, particularly the tetrahydropyran ring’s conformation .
Biological Activity
6-Bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide is a synthetic compound derived from the indazole scaffold, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antiprotozoal properties, structure-activity relationships (SAR), and other relevant findings from recent studies.
The compound's chemical structure includes a bromine atom, a methyl group, and a carboxamide functional group, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 332.23 g/mol.
| Property | Value |
|---|---|
| CAS Number | 590417-95-1 |
| Molecular Formula | C₁₂H₁₄BrN₃O₂S |
| Molecular Weight | 332.23 g/mol |
| IUPAC Name | This compound |
Antiprotozoal Activity
Recent studies have demonstrated that indazole derivatives, including the compound , exhibit significant antiprotozoal activity against various protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The biological assays indicate that these compounds can effectively inhibit the growth of these pathogens, highlighting their potential as therapeutic agents.
Key Findings:
- Structure-Activity Relationships (SAR): The presence of electron-withdrawing groups significantly enhances the antiprotozoal activity of indazole derivatives. For instance, modifications at the phenyl ring have been shown to improve potency against E. histolytica by up to nine times compared to unmodified compounds .
- In Vitro Potency: In vitro studies have reported IC50 values for several derivatives, indicating that certain substitutions lead to improved efficacy. For example:
- Mechanism of Action: While the exact mechanism remains under investigation, it is believed that these compounds disrupt protozoan cellular processes, potentially through interference with metabolic pathways or cell signaling.
Case Studies
Several case studies have investigated the biological activity of indazole derivatives:
- Study on Antiprotozoal Efficacy: A comprehensive study evaluated various indazole derivatives against E. histolytica, revealing that those with specific substitutions exhibited superior activity compared to standard treatments .
- Cheminformatics Analysis: A cheminformatics approach was employed to analyze the structure and activity relationships of synthesized indazole derivatives, providing insights into how structural modifications influence biological efficacy .
Q & A
Q. What experimental design strategies optimize the synthesis of 6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide?
- Methodological Answer : Synthesis optimization requires a combination of Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and statistical analysis to identify critical factors. For example, halogenation steps (e.g., bromine introduction) demand precise control of stoichiometry and reaction time to avoid over-substitution . Catalysts such as palladium complexes may enhance coupling efficiency in indazole ring formation. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity, as emphasized in multi-step protocols for structurally similar compounds .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity, particularly the oxan-4-ylsulfanyl ethyl moiety and indazole core. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated in related benzothiazole-carboxamide structures . FT-IR can verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary assays assess its biological activity?
- Methodological Answer : Conduct in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Pair this with enzyme inhibition assays (e.g., kinase profiling) to explore mechanistic targets. For example, structurally analogous indazole derivatives show activity against tyrosine kinases, requiring ATP-competitive binding studies .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability testing by incubating the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-UV and identify byproducts using LC-MS . Oxan-4-ylsulfanyl groups may hydrolyze under strongly acidic conditions, necessitating pH-controlled formulations .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer : Use isotopic labeling (e.g., D₂O in reaction media) to trace proton transfer pathways. DFT calculations (e.g., Gaussian 16) model transition states and identify competing pathways, such as undesired ring-opening in the indazole core. For brominated analogs, side reactions often arise from radical intermediates, which can be suppressed via radical scavengers (e.g., TEMPO) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may stem from poor pharmacokinetic properties (e.g., low bioavailability). Perform ADMET profiling :
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) with MD simulations (GROMACS) to map interactions. For example, the indazole carboxamide moiety may form hydrogen bonds with kinase hinge regions. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer : Synthesize analogs with modifications to the oxan-4-ylsulfanyl group (e.g., replacing sulfur with oxygen) or indazole methyl substituent. Test in parallel against primary assays and correlate activity with QSAR models (e.g., CoMFA). For brominated indazoles, steric bulk at position 2 often enhances selectivity but reduces solubility, requiring trade-off analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

